Di(alpha-tocopherol) Phosphate

Übersicht

Beschreibung

Di(alpha-tocopherol) Phosphate, also known as Alpha Tocopherol phosphate disodium salt, is a water-soluble analog of alpha-tocopherol . It is a form of vitamin E, which is a lipid-soluble antioxidant that protects cell membranes from oxidative damage . It is used along with other forms of vitamin E such as alpha-tocopherol acetate, alpha-tocopherol-nicotinate, and alpha-tocopherol succinate as a vitamin E supplement .

Synthesis Analysis

The biosynthesis of tocopherols, including Di(alpha-tocopherol) Phosphate, takes place mainly in the plastids of higher plants. The precursors are derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Molecular Structure Analysis

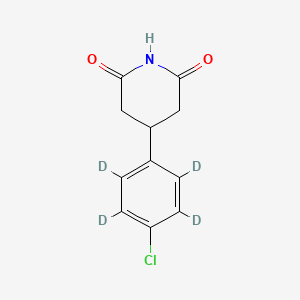

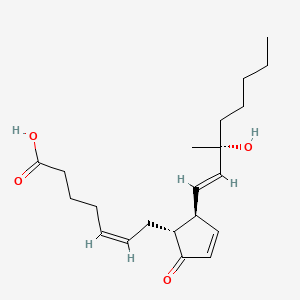

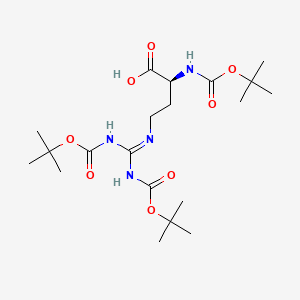

The molecular structure of Di(alpha-tocopherol) Phosphate consists of a chromanol ring with a side chain located at the C2 position . The linear formula is C29H49O5PNa2, and the molecular weight is 554.65 .

Chemical Reactions Analysis

Di(alpha-tocopherol) Phosphate has been used as an antioxidant and to study its molecular mechanisms and transport across the plasma membrane .

Physical And Chemical Properties Analysis

Di(alpha-tocopherol) Phosphate is a white to off-white powder . It is soluble in water and has a molecular weight of 554.65 . The compound is stable under normal temperatures and pressures .

Wissenschaftliche Forschungsanwendungen

Transdermal Drug Delivery

Di(alpha-tocopherol) Phosphate (DTP), as part of the tocopheryl phosphate mixture (TPM), has shown potential in enhancing the dermal and transdermal delivery of active substances. This application is particularly valuable as it allows for the administration of drugs through the skin, avoiding first-pass metabolism and providing a non-invasive delivery method. TPM formulations have been reported to significantly increase the absorption of various substances including carnosine, vitamin D3, CoEnzyme Q10, and caffeine .

Enhancement of Dermal Absorption

The physicochemical characteristics of TPM, which includes DTP, contribute to its ability to facilitate the transport of active ingredients into the skin. This is crucial for topical applications where localized treatment is desired. The mixture’s ability to form vesicular structures enhances its delivery capabilities, making it suitable for a diverse range of actives with varying sizes and solubility profiles .

Lipid-Based Vesicular Structures

DTP’s role in the formation of lipid-based vesicular structures, such as liposomes, is significant for drug encapsulation and controlled release. These structures are essential for overcoming the barrier function of the stratum corneum, allowing for effective drug delivery across the skin barrier .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

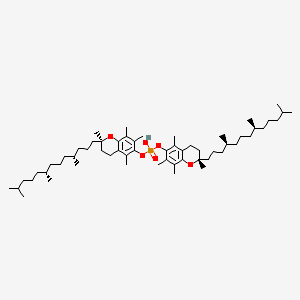

[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H99O6P/c1-39(2)23-17-25-41(5)27-19-29-43(7)31-21-35-57(15)37-33-51-49(13)53(45(9)47(11)55(51)61-57)63-65(59,60)64-54-46(10)48(12)56-52(50(54)14)34-38-58(16,62-56)36-22-32-44(8)30-20-28-42(6)26-18-24-40(3)4/h39-44H,17-38H2,1-16H3,(H,59,60)/t41-,42+,43-,44+,57-,58+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGGCVLVTDELSB-DPVYBCKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)OC(CC4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)O[C@](CC4)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H99O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(alpha-tocopherol) Phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)